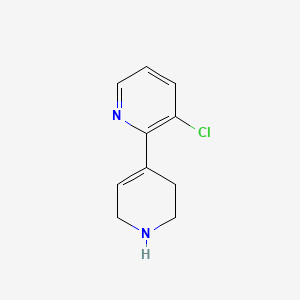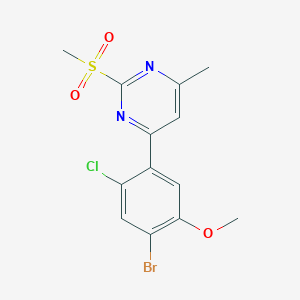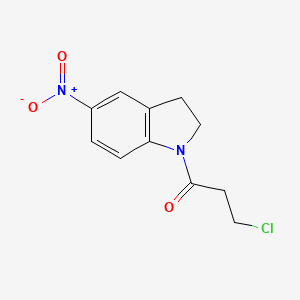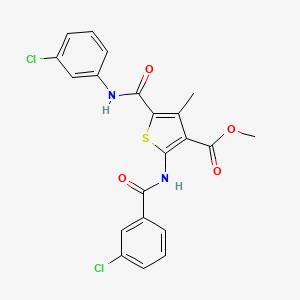
2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile: is an organic compound with the chemical formula C10H8N4 It features a pyrazole ring and an isonicotinonitrile moiety
Isonicotinonitrile (4-Pyridinecarbonitrile): This functional group contains both a pyridine ring and a nitrile group. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile. One common approach involves the reaction of 4-methylpyrazole with isonicotinonitrile. The reaction proceeds under suitable conditions to yield the desired compound.
Industrial Production Methods: While industrial-scale production methods are not extensively documented, researchers and pharmaceutical companies often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the pyridine carbon atom.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Condensation Reactions: It can react with other compounds to form more complex structures.
Base-Catalyzed Hydrolysis: To cleave the nitrile group.
Metal Catalysts: Used in hydrogenation or oxidation reactions.
Acidic Conditions: For cyclization reactions.
Major Products: The major products depend on the specific reaction conditions. derivatives with modified pyrazole or isonicotinonitrile moieties are common outcomes.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its reactivity makes it useful for functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile is relatively unique, let’s briefly mention a similar compound:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-containing compound, it exhibits different properties and applications.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(4-methylpyrazol-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-4-9(5-11)2-3-12-10/h2-4,6-7H,1H3 |
InChI Key |
XPQHETAJGQMQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)





![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)



![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)
